molecular formula C22H15NO2 B15017752 4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one CAS No. 66404-26-0

4-([1,1'-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B15017752
CAS No.: 66404-26-0
M. Wt: 325.4 g/mol
InChI Key: ZDMSZLZFVXBKDU-HMMYKYKNSA-N
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Description

4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of a biphenyl aldehyde with a phenyl oxazole derivative under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and the use of efficient purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, biphenyl compounds, and other functionalized organic molecules .

Scientific Research Applications

4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The biphenyl and oxazole moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of both the biphenyl and oxazole moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

66404-26-0

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(4E)-2-phenyl-4-[(4-phenylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C22H15NO2/c24-22-20(23-21(25-22)19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-15H/b20-15+

InChI Key

ZDMSZLZFVXBKDU-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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